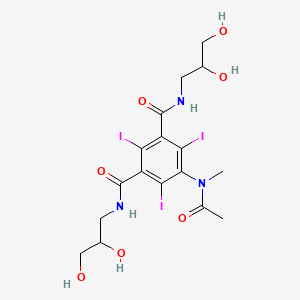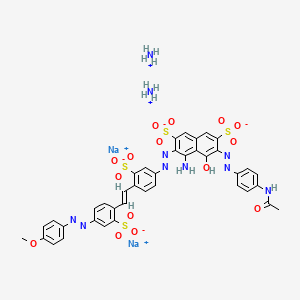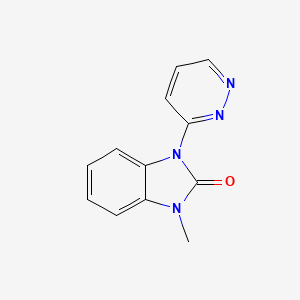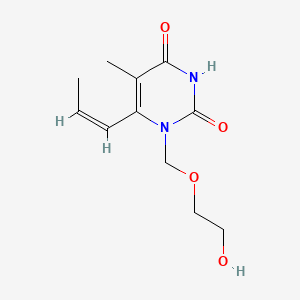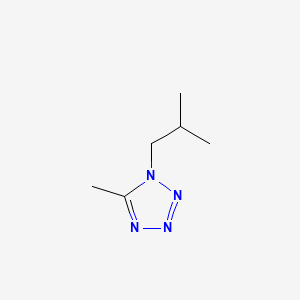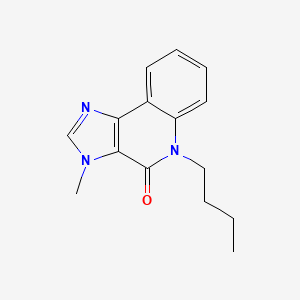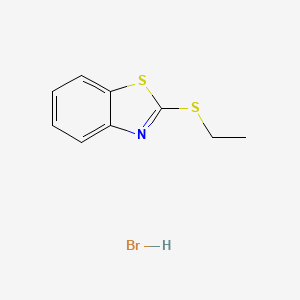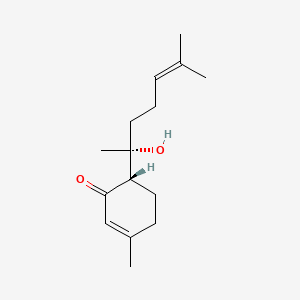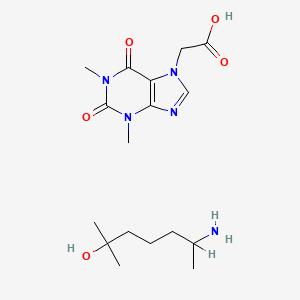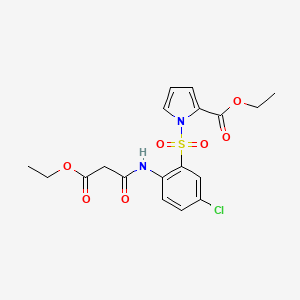
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((3-ethoxy-1,3-dioxopropyl)amino)phenyl)sulfonyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((3-ethoxy-1,3-dioxopropyl)amino)phenyl)sulfonyl)-, ethyl ester is a complex organic compound that belongs to the class of sulfonyl pyrroles
Vorbereitungsmethoden
The synthesis of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((3-ethoxy-1,3-dioxopropyl)amino)phenyl)sulfonyl)-, ethyl ester involves multiple steps, typically starting with the preparation of the pyrrole ring. The synthetic route may include the following steps:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Substitution Reactions: The ethyl ester and other substituents are introduced through various substitution reactions, using appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((3-ethoxy-1,3-dioxopropyl)amino)phenyl)sulfonyl)-, ethyl ester can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts that facilitate the desired transformations.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((3-ethoxy-1,3-dioxopropyl)amino)phenyl)sulfonyl)-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.
Industry: The compound can be used in the development of new materials, coatings, or other industrial products.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((3-ethoxy-1,3-dioxopropyl)amino)phenyl)sulfonyl)-, ethyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole-2-carboxylic acid, 1-((5-chloro-2-((3-ethoxy-1,3-dioxopropyl)amino)phenyl)sulfonyl)-, ethyl ester can be compared with other similar compounds, such as:
1H-Pyrrole-2-carboxylic acid derivatives: These compounds share the pyrrole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Sulfonyl-containing compounds: Compounds with sulfonyl groups may exhibit similar reactivity and applications, but the presence of different substituents can result in unique characteristics.
Eigenschaften
CAS-Nummer |
173908-59-3 |
|---|---|
Molekularformel |
C18H19ClN2O7S |
Molekulargewicht |
442.9 g/mol |
IUPAC-Name |
ethyl 1-[5-chloro-2-[(3-ethoxy-3-oxopropanoyl)amino]phenyl]sulfonylpyrrole-2-carboxylate |
InChI |
InChI=1S/C18H19ClN2O7S/c1-3-27-17(23)11-16(22)20-13-8-7-12(19)10-15(13)29(25,26)21-9-5-6-14(21)18(24)28-4-2/h5-10H,3-4,11H2,1-2H3,(H,20,22) |
InChI-Schlüssel |
RZVGLEGUQLDRRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)NC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C=CC=C2C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



